![molecular formula C17H10ClFN2O3 B4915098 (5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4915098.png)
(5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a 1,3-diazinane ring substituted with a 4-chlorophenyl group and a 3-fluorophenylmethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione can be achieved through a multi-step process involving the following key steps:
Formation of the 1,3-diazinane ring: This can be accomplished by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the diazinane ring with a 4-chlorophenyl group, typically using a halogenation reaction.
Introduction of the 3-fluorophenylmethylidene group: This can be achieved through a condensation reaction between the diazinane derivative and a 3-fluorobenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the diazinane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
(5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used as a tool compound in biological studies to understand its interactions with biological targets.
Industrial Applications: The compound is studied for its potential use in various industrial processes, including catalysis and polymer synthesis.
Wirkmechanismus
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5E)-1-(4-bromophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
- (5E)-1-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
- (5E)-1-(4-chlorophenyl)-5-[(3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
(5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to the presence of both a 4-chlorophenyl group and a 3-fluorophenylmethylidene group
Eigenschaften
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN2O3/c18-11-4-6-13(7-5-11)21-16(23)14(15(22)20-17(21)24)9-10-2-1-3-12(19)8-10/h1-9H,(H,20,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZXCPIOKCTWNU-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
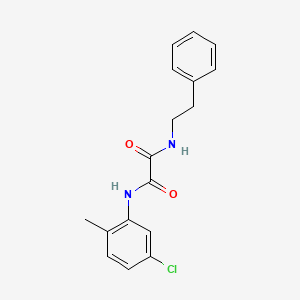
![(5E)-5-({2-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4915049.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-methoxypiperidine](/img/structure/B4915053.png)
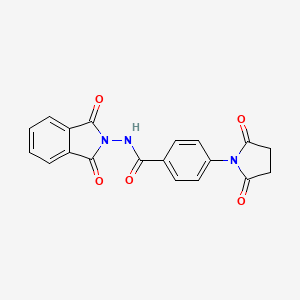
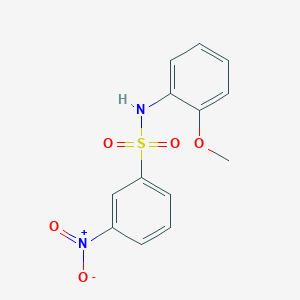
![1-{[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4915081.png)
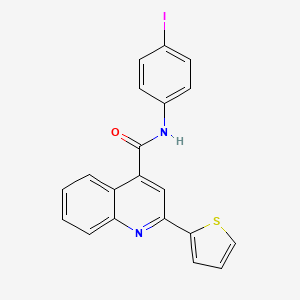
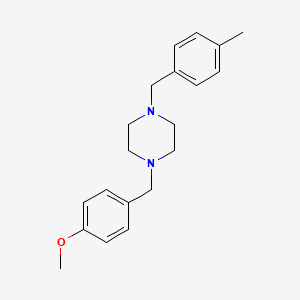
![4-({3-[(4-BUTOXYBENZOYL)AMINO]PROPANOYL}AMINO)BUTANOIC ACID](/img/structure/B4915104.png)
![2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-phenylethanol;hydrochloride](/img/structure/B4915110.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B4915112.png)
![1-[4-(benzyloxy)benzoyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B4915117.png)
![N'-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4915124.png)
![4-Methyl-1-(3-{3-[(4-methylpiperidin-1-YL)sulfonyl]benzenesulfonyl}benzenesulfonyl)piperidine](/img/structure/B4915132.png)
